molecular formula C12H13NO3S B590000 Dansyl Acid-d6 CAS No. 1329836-02-3

Dansyl Acid-d6

Cat. No.: B590000
CAS No.: 1329836-02-3
M. Wt: 257.337
InChI Key: BBEQQKBWUHCIOU-WFGJKAKNSA-N
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Description

Dansyl Acid-d6, also known as 5-(dimethylamino)naphthalene-1-sulfonic acid-d6, is a deuterated derivative of dansyl acid. This compound is widely used in biochemical and analytical applications due to its fluorescent properties. The deuterium atoms in this compound make it particularly useful in mass spectrometry and other analytical techniques where isotopic labeling is required.

Mechanism of Action

Target of Action

Dansyl Acid-d6 primarily targets amino acids . It reacts with the free amino groups of peptides and proteins . This interaction is critical for the analysis of amino acids in biological samples, which is a crucial tool for studying metabolism .

Mode of Action

This compound interacts with its targets through a process known as dansylation . In this process, dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products . These products are well-retained on reverse-phase columns .

Biochemical Pathways

The dansylation process affects the metabolic pathways of amino acids . The resulting dansylated amino acids can be analyzed using liquid chromatography-mass spectrometry (LC-MS), providing valuable insights into the metabolism of these amino acids .

Pharmacokinetics

The compound’s ability to react with amino acids and its use in lc-ms analysis suggest that it may have significant bioavailability .

Result of Action

The result of this compound’s action is the formation of dansylated amino acids . These dansylated amino acids are fluorescent under UV light and can be identified by thin-layer chromatography on polyamide sheets . This is an extremely sensitive method for identifying amino acids and has found considerable use in peptide sequence determination .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the dansylation reaction occurs at room temperature in a sodium carbonate buffer . .

Biochemical Analysis

Biochemical Properties

Dansyl Acid-d6 plays a crucial role in biochemical reactions, particularly in the analysis of amino acids . It reacts with free amines, yielding dansylated reaction products . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules, facilitating their identification and analysis .

Cellular Effects

The effects of this compound on cells are primarily related to its role in amino acid analysis . By reacting with amino acids, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its reaction with free amino groups of peptides and proteins . This reaction results in the formation of a dansyl derivative of the N-terminal amino acid, which is resistant to acid hydrolysis . This mechanism allows this compound to influence enzyme activity, biomolecular interactions, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is typically incubated with amino acid standards or samples at room temperature for 60 minutes . Over time, free amines react with this compound, yielding dansylated reaction products . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed through these reactions .

Metabolic Pathways

This compound is involved in the metabolic pathways related to amino acid analysis . It interacts with enzymes and cofactors during the process of amino acid derivatization

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its biochemical properties and reactions. It is distributed wherever amino acids are present and can interact with various transporters or binding proteins during the process of amino acid analysis .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with amino acids. It is typically localized wherever amino acids are present within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: Dansyl Acid-d6 can be synthesized by reacting the corresponding sulfonic acid with excess phosphorus oxychloride (POCl3) at room temperature . The reaction typically involves the following steps:

  • Dissolve the sulfonic acid in an appropriate solvent such as dichloromethane.
  • Add phosphorus oxychloride dropwise while maintaining the reaction mixture at room temperature.
  • Stir the reaction mixture for several hours to ensure complete conversion.
  • Quench the reaction by adding water and extract the product using an organic solvent.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Dansyl Acid-d6 undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as hydrogen gas and palladium on carbon.

Major Products:

    Substitution Reactions: Substituted dansyl derivatives.

    Oxidation Reactions: Oxidized dansyl derivatives.

    Reduction Reactions: Reduced dansyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • Dansyl Chloride
  • Dansyl Amide
  • Fluorescein Isothiocyanate (FITC)
  • Rhodamine B
  • Tetramethylrhodamine

Properties

IUPAC Name

5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEQQKBWUHCIOU-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC=CC2=C1C=CC=C2S(=O)(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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